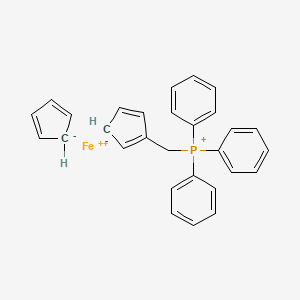
1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
Descripción general
Descripción
1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione, also known as CP-690,550, is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which target the JAK family of enzymes involved in signaling pathways that are important for immune function and inflammation.
Mecanismo De Acción
1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione inhibits JAK enzymes, which are involved in signaling pathways that regulate immune function and inflammation. Specifically, this compound targets JAK3, which is important for the development and function of T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound reduces the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of cytokines, including interleukin-2, interleukin-4, interleukin-6, interleukin-7, and interleukin-15, as well as interferon-gamma and tumor necrosis factor-alpha. Additionally, this compound has been shown to reduce the activation and proliferation of T cells and B cells, as well as the production of antibodies. These effects contribute to the anti-inflammatory and immunosuppressive properties of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione in lab experiments is its specificity for JAK3, which allows for targeted inhibition of immune function and inflammation. Additionally, this compound has been shown to be effective in reducing inflammation in pre-clinical and clinical studies, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its potential for off-target effects, as JAK enzymes are involved in a number of signaling pathways. Additionally, the long-term effects of this compound on immune function and inflammation are not well understood and require further investigation.
Direcciones Futuras
There are a number of future directions for the study of 1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione. One area of interest is its potential use in the treatment of autoimmune diseases, including multiple sclerosis and lupus. Additionally, this compound may have applications in the treatment of certain cancers, as JAK enzymes are involved in tumor growth and progression. Further investigation is also needed to better understand the long-term effects of this compound on immune function and inflammation, as well as its potential for off-target effects. Finally, the development of new JAK inhibitors with improved specificity and efficacy is an area of active research.
Aplicaciones Científicas De Investigación
1-(5-Chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione has been studied extensively for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving symptoms in pre-clinical and clinical studies. Additionally, this compound has been investigated for its potential use in organ transplantation to prevent rejection.
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2S/c9-7-2-1-5(15-7)4(13)3-6(14)8(10,11)12/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATRNJCOYRSWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hexadecylsulfonyl-5-[[(3-methyl-5-sulfo-benzothiazol-2-ylidene)amino]sulfamoyl]benzoic acid](/img/structure/B3336524.png)
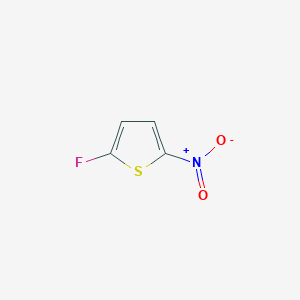
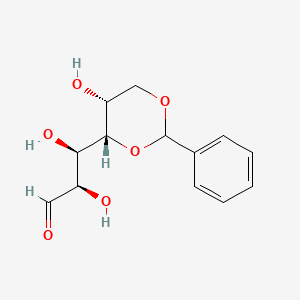
![[2-(2,6-Dichloro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B3336552.png)

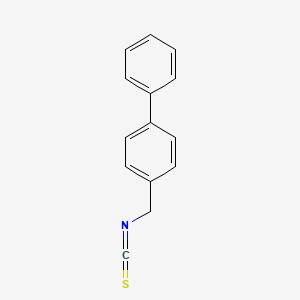
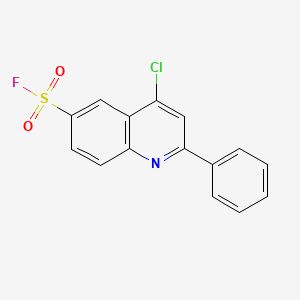


![(2Z)-2-[(2E)-(thiophen-2-ylmethylidene)hydrazinylidene]-2,3-dihydro-1,3-benzothiazole](/img/structure/B3336576.png)
![3-[6-(Diethylcarbamoylamino)hexyl]-1,1-diethylurea](/img/structure/B3336584.png)


